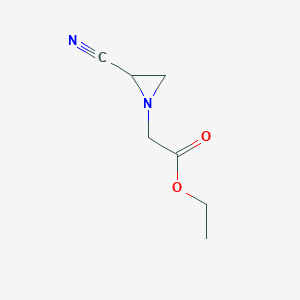
Ethyl (2-cyanoaziridin-1-yl)acetate
Cat. No. B8483960
M. Wt: 154.17 g/mol
InChI Key: SBSCIUUGENBGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04410532
Procedure details


reaction of 2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride (prepared by reacting 2,3-dibromopropionitrile with glycine ethyl ester; m.p. 70°-75° C.) with triethanolamine gives ethyl 2-cyano-1-aziridine-acetate; b.p.0.1 : 88°-90° C.; yield 34% of theory;
Name
2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Yield
34%
Identifiers


|
REACTION_CXSMILES
|
Cl.Br[CH:3]([CH2:6][NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:4]#[N:5].N(CCO)(CCO)CCO>>[C:4]([CH:3]1[CH2:6][N:7]1[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])#[N:5] |f:0.1|
|
Inputs


Step One
|
Name
|
2-bromo-3-(carbethoxymethylamino)-propionitrile hydrochloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.BrC(C#N)CNCC(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(CCO)(CCO)CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1N(C1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
